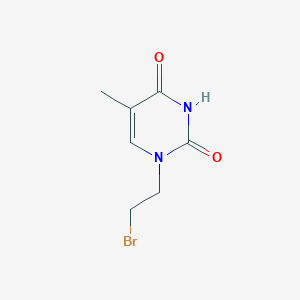
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This specific compound features a bromine atom attached to an ethyl group, which is further connected to a methylated pyrimidine ring. The presence of the bromine atom makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves the bromination of 5-methylpyrimidine-2,4(1H,3H)-dione. One common method includes the reaction of 5-methylpyrimidine-2,4(1H,3H)-dione with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with sodium azide yields 1-(2-azidoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione, while coupling with a Grignard reagent could produce a more complex alkylated pyrimidine derivative.
Scientific Research Applications
1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione has various applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of nucleic acid analogs and their interactions with biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione largely depends on its role as an intermediate in chemical reactions. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it valuable in the synthesis of various derivatives that can interact with biological targets such as enzymes or nucleic acids. The specific molecular targets and pathways involved would depend on the nature of the derivative formed.
Comparison with Similar Compounds
1-(2-Chloroethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a chlorine atom instead of bromine.
1-(2-Iodoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with an iodine atom instead of bromine.
1-(2-Fluoroethyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(2-Bromoethyl)-5-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. Bromine is a better leaving group compared to chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. it is less reactive than iodine, providing a balance that is often desirable in synthetic chemistry.
Properties
CAS No. |
53438-98-5 |
|---|---|
Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.06 g/mol |
IUPAC Name |
1-(2-bromoethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H9BrN2O2/c1-5-4-10(3-2-8)7(12)9-6(5)11/h4H,2-3H2,1H3,(H,9,11,12) |
InChI Key |
MDPOWKDHWLSZEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















